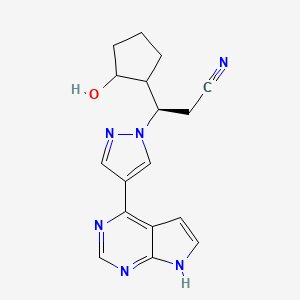

Ruxolitinib metabolite M18

Description

Propriétés

IUPAC Name |

(3R)-3-(2-hydroxycyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c18-6-4-14(12-2-1-3-15(12)24)23-9-11(8-22-23)16-13-5-7-19-17(13)21-10-20-16/h5,7-10,12,14-15,24H,1-4H2,(H,19,20,21)/t12?,14-,15?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOHYHBNMPEYIR-HNFVBEJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C(C1)O)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315607-85-2 | |

| Record name | Ruxolitinib metabolite M18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315607852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB-27598 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9V2A7I5VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Stereochemical Characterization of Ruxolitinib Metabolite M18

Structural Composition of Ruxolitinib (B1666119) Metabolite M18

The structural elucidation of Ruxolitinib metabolite M18 has been accomplished through the use of modern analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netsynthinkchemicals.com These methods are instrumental in identifying and characterizing drug metabolites in complex biological matrices.

Metabolite M18 is formed through the oxidation of the parent drug, Ruxolitinib. tga.gov.au Specifically, it is a product of the 2-hydroxylation of the cyclopentyl moiety of Ruxolitinib. drugbank.com This hydroxylation introduces a hydroxyl (-OH) group onto the cyclopentane (B165970) ring. The molecular formula of Ruxolitinib metabolite M18 is C17H18N6O. synthinkchemicals.com

The systematic IUPAC name for Ruxolitinib metabolite M18 is (3R)-3-(2-hydroxycyclopentyl)-3-(4-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile. drugbank.com This nomenclature precisely describes the connectivity of the atoms and the stereochemistry at the chiral center of the propylnitrile chain, which is retained from the parent Ruxolitinib molecule.

Table 1: Chemical and Physical Properties of Ruxolitinib Metabolite M18

| Property | Value |

| Molecular Formula | C17H18N6O |

| IUPAC Name | (3R)-3-(2-hydroxycyclopentyl)-3-(4-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile |

| Formation | 2-hydroxylation of the cyclopentyl group of Ruxolitinib |

The identification of M18 as a major metabolite is based on studies analyzing the metabolic fate of radiolabeled Ruxolitinib in humans. In these studies, M18 was found to be a significant component of the circulating drug-related material in plasma. tga.gov.au While pharmacologically active, the oxidative metabolites of Ruxolitinib, including M18, generally exhibit reduced inhibitory activity against JAK1 and JAK2 compared to the parent compound. drugbank.comfda.gov

Importance of Stereochemistry in Metabolite M18's Biological Context

The stereochemical configuration of a drug and its metabolites can have a profound impact on their pharmacological and toxicological properties. In the case of Ruxolitinib metabolite M18, the introduction of a hydroxyl group onto the cyclopentyl ring creates a new chiral center. The parent molecule, Ruxolitinib, has a single chiral center with an (R) configuration. The addition of a second chiral center during the formation of M18 results in the potential for the existence of diastereomers. Indeed, Ruxolitinib metabolite M18 is known to exist as a mixture of diastereomers.

The stereochemistry of M18 is an important consideration for several reasons:

Differential Pharmacological Activity: Diastereomers can exhibit different affinities for and activities at their biological targets. It is possible that the individual stereoisomers of M18 have varying degrees of inhibitory activity against JAK1 and JAK2.

Stereoselective Metabolism: The enzymes responsible for the further metabolism or elimination of M18 may exhibit stereoselectivity, leading to different pharmacokinetic profiles for each diastereomer.

Potential for Stereospecific Interactions: The binding of M18 to plasma proteins and its distribution into tissues could be influenced by its stereochemistry.

The IUPAC name, (3R)-3-(2-hydroxycyclopentyl)-3-(4-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile, specifies the (R) configuration at the carbon atom of the propanenitrile chain, which is inherited from Ruxolitinib. However, the stereochemistry at the newly formed chiral center on the cyclopentyl ring (at the 2-position) is not specified in this general name, reflecting the presence of a mixture of diastereomers.

Table 2: Stereochemical Features of Ruxolitinib and Metabolite M18

| Compound | Chiral Centers | Resulting Stereoisomers |

| Ruxolitinib | One | Enantiomers (R- and S-isomers) |

| Ruxolitinib Metabolite M18 | Two | Diastereomers |

Metabolic Pathways and Biotransformation of Ruxolitinib to Metabolite M18

Enzymatic Hydroxylation Pathways

The principal pathway for the formation of Ruxolitinib (B1666119) metabolite M18 is through enzymatic hydroxylation, a key Phase I metabolic reaction. This process involves the introduction of a hydroxyl group (-OH) onto the Ruxolitinib molecule, specifically a 2-hydroxylation of the cyclopentyl ring, to form M18. tga.gov.au

The formation of metabolite M18 is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. tga.gov.au These enzymes are crucial for the metabolism of a wide array of xenobiotics, including many pharmaceutical drugs. Oxidation is the major Phase I metabolic pathway for Ruxolitinib, with hydroxylation being a key oxidative process leading to metabolites like M18.

Extensive research has identified CYP3A4 as the primary isozyme responsible for the metabolism of Ruxolitinib. tga.gov.au This enzyme plays a major role in the hydroxylation reaction that produces the M18 metabolite. In addition to the principal role of CYP3A4, a minor contribution to Ruxolitinib metabolism has been attributed to another isozyme, CYP2C9. tga.gov.au

Alternative and Non-Enzymatic Biotransformation Routes

While enzymatic pathways are the primary means of M18 formation in the human body, alternative methods for its synthesis have been explored for research and development purposes.

Interestingly, microbial systems have been successfully utilized to produce hydroxylated metabolites of Ruxolitinib. fda.gov Specific microorganisms can perform biotransformation reactions that mimic the metabolic processes observed in humans, including the hydroxylation of the cyclopentyl ring to generate various stereoisomers of hydroxylated metabolites, which would include the precursor to M18. fda.gov This method provides a valuable tool for producing reference standards of metabolites like M18 for analytical and further pharmacological studies.

Comparative Analysis of Ruxolitinib Metabolite Profiles

Pharmacokinetic studies have revealed that Ruxolitinib is extensively metabolized, with the parent drug accounting for a fraction of the total drug-related material in circulation. Metabolite M18 has been identified as one of the major circulating metabolites. tga.gov.au One report indicates that M18 accounts for approximately 17% of the total circulating drug-related material based on the area under the curve (AUC). Other major circulating metabolites include M16 and M27, which are stereoisomers formed by 3-hydroxylation of the cyclopentyl ring. tga.gov.au

Table 1: Relative Abundance of Major Ruxolitinib Metabolites in Human Plasma

| Metabolite | Formation Pathway | Relative Abundance (% of Total Drug-Related Material AUC) |

| M18 | 2-hydroxylation of the cyclopentyl ring | ~17% |

| M16 & M27 | 3-hydroxylation of the cyclopentyl ring | Not explicitly quantified individually in all sources, but are major metabolites. |

Note: The relative abundance of metabolites can vary between individuals and under different physiological conditions.

Identification of Additional Hydroxylated and Oxidized Metabolites (e.g., M16, M27)

Beyond M18, extensive research has identified other significant hydroxylated and oxidized metabolites of ruxolitinib in circulation. The most prominent among these are M16 and M27, which are also major metabolites found in plasma. nih.govresearchgate.net M16 and M27 are stereoisomers, both formed through the 3-hydroxylation of the cyclopentyl ring of the ruxolitinib molecule. hyphadiscovery.comnih.gov

Studies analyzing the plasma concentrations of ruxolitinib and its metabolites have provided insights into their relative abundance. In one study, M18 was identified as a major metabolite, with its plasma exposure (based on Area Under the Curve) reaching approximately 30% of the parent drug. researchgate.net The combined peak containing the stereoisomers M16 and M27 was also considered major, accounting for about 14% of the parent drug's exposure. researchgate.net

Further biotransformation of these hydroxylated metabolites can occur. For instance, subsequent oxidation of the hydroxyl groups can lead to the formation of ketone derivatives. tga.gov.auhyphadiscovery.com Other minor circulating metabolites, consisting of various mono- and dihydroxylated forms, have also been detected, but their exposure is generally less than 10% of the parent compound. researchgate.net These hydroxylated metabolites can also undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion. tga.gov.aupatsnap.com

Table 1: Key Oxidative Metabolites of Ruxolitinib

| Metabolite | Site of Modification | Metabolic Reaction | Relative Plasma Exposure (% of Parent AUC 0-24h) |

|---|---|---|---|

| M18 | Cyclopentyl Ring | 2-Hydroxylation | ~30% |

| M16 / M27 | Cyclopentyl Ring | 3-Hydroxylation | ~14% (combined) |

Biological and Pharmacological Activity of Ruxolitinib Metabolite M18

In Vitro Janus Kinase (JAK) Inhibition Profile

The pharmacological activity of Ruxolitinib (B1666119) and its metabolites is primarily mediated through the inhibition of the JAK family of enzymes, particularly JAK1 and JAK2.

Ruxolitinib's oxidative metabolites, including M18, are pharmacologically active. fda.gov In vitro studies have demonstrated that these metabolites are approximately two to five times less potent than the parent compound, ruxolitinib. tga.gov.au While specific half-maximal inhibitory concentration (IC50) values for the M18 metabolite against JAK1 and JAK2 are not widely available in published literature, its activity is well-established relative to ruxolitinib. Ruxolitinib itself is a potent inhibitor of JAK1 and JAK2, with IC50 values of 3.3 nM and 2.8 nM, respectively. nih.gov

Interactive Data Table: In Vitro JAK Inhibition

| Compound | Target | IC50 (nM) | Relative Potency to Ruxolitinib |

| Ruxolitinib | JAK1 | 3.3 | - |

| Ruxolitinib | JAK2 | 2.8 | - |

| Metabolite M18 | JAK1 | Data not available | 2-5 times less potent |

| Metabolite M18 | JAK2 | Data not available | 2-5 times less potent |

As established, the M18 metabolite retains the JAK inhibitory activity of ruxolitinib, albeit at a reduced potency. The parent drug, ruxolitinib, demonstrates high selectivity for JAK1 and JAK2 over other kinases in the JAK family, such as JAK3 and TYK2. nih.gov The inhibitory profile of M18 is understood to follow a similar pattern of selectivity, targeting JAK1 and JAK2. This is a crucial aspect of its pharmacological character, as the inhibition of JAK1 and JAK2 is central to the therapeutic effects observed with ruxolitinib. The oxidative metabolites of ruxolitinib have been shown to possess pharmacological activity that is roughly half to one-fifth that of the parent compound. fda.gov

Contribution to Overall Pharmacodynamic Effects

The in vivo activity of ruxolitinib is not solely attributable to the parent compound; its active metabolites, including M18, play a significant role.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function. nih.gov Ruxolitinib exerts its therapeutic effects by inhibiting JAK1 and JAK2, which in turn blocks the phosphorylation and activation of STAT proteins. bohrium.comnih.gov This disruption of the JAK/STAT signaling pathway leads to a reduction in the proliferation of malignant cells and the production of inflammatory cytokines.

The M18 metabolite, being pharmacologically active, also contributes to the modulation of the JAK/STAT pathway. By inhibiting JAK1 and JAK2, M18 helps to sustain the suppression of this signaling cascade initiated by the parent compound. The pharmacodynamic activity of ruxolitinib and its metabolites can be assessed by measuring the inhibition of cytokine-induced STAT3 phosphorylation (pSTAT3). fda.gov

Analytical Methodologies for the Quantification and Characterization of Ruxolitinib Metabolite M18

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantification of Ruxolitinib (B1666119) and its metabolites in biological matrices due to its high sensitivity, selectivity, and speed.

The simultaneous quantification of Ruxolitinib and its active metabolite M18 is essential for understanding their combined pharmacokinetic and pharmacodynamic profiles. Validated LC-MS/MS methods have been developed for the therapeutic drug monitoring of Ruxolitinib in human plasma, and these methodologies can be extended to include its metabolites. nih.govnih.gov

A sensitive LC-MS/MS method for the quantification of Ruxolitinib in human plasma, which can be adapted for the simultaneous analysis of M18, typically involves the following steps:

Sample Preparation: A common approach for extracting Ruxolitinib and its metabolites from plasma is liquid-liquid extraction (LLE). An FDA report on Ruxolitinib's clinical pharmacology specifies the use of methyl t-butyl ether (MTBE) for this purpose. fda.gov This extraction method is effective in removing proteins and other interfering substances from the plasma sample.

Chromatographic Separation: Chromatographic separation is typically achieved on a reverse-phase C18 column, such as a Thermo Hypersil GOLD C18 column (50 mm × 2.1 mm, 3.0 µm). nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in methanol) is employed to achieve optimal separation of the parent drug and its more polar metabolite, M18. nih.gov

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM). nih.gov Specific precursor-to-product ion transitions (MRM transitions) are monitored for both Ruxolitinib and M18 to ensure selectivity and sensitivity. While the exact MRM transitions for M18 are not publicly available, they would be determined by direct infusion of a reference standard. For Ruxolitinib, a known transition is m/z 307.1 → 186.0. rsc.org

The validation of such a method would be conducted in accordance with regulatory guidelines, such as those from the FDA or ICH, and would assess parameters like linearity, accuracy, precision, selectivity, and stability. biopharmaservices.com

Table 1: Illustrative LC-MS/MS Method Parameters for Ruxolitinib Analysis (Adaptable for M18)

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 40°C nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Scan Type | Selected Reaction Monitoring (SRM) nih.gov |

| Ruxolitinib MRM | 307.1 → 186.0 rsc.org |

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for the identification and structural characterization of drug metabolites. Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry can provide highly accurate mass measurements, which are crucial for determining the elemental composition of metabolites. rsc.org

In the context of Ruxolitinib metabolite M18, HRMS would be instrumental in:

Confirming the Molecular Formula: By providing a highly accurate mass measurement of the metabolite, HRMS can confirm the addition of an oxygen atom to the parent Ruxolitinib molecule, consistent with a hydroxylation reaction.

Fragment Analysis: HRMS instruments can generate high-resolution fragmentation spectra (MS/MS). By comparing the fragmentation pattern of M18 to that of the parent drug, the site of metabolism on the cyclopentyl ring can be pinpointed.

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used analytical technique in pharmaceutical analysis. While not as sensitive as LC-MS/MS for bioanalysis, it is a robust method for the analysis of bulk drug substances and pharmaceutical formulations.

Both achiral and chiral HPLC methods have been developed for the analysis of Ruxolitinib. mdpi.com

Achiral HPLC: Reversed-phase HPLC methods using C18 columns are commonly employed for the routine analysis of Ruxolitinib. These methods can be used to determine the purity of the drug substance and the content in tablets. A typical mobile phase for achiral analysis is a mixture of water and acetonitrile (B52724) with an acid modifier like formic acid. mdpi.com

Chiral HPLC: The hydroxylation of the cyclopentyl ring in Ruxolitinib to form M18 introduces a new chiral center, resulting in the possibility of diastereomers. The separation of these diastereomers is crucial as they may exhibit different pharmacological and toxicological properties. Chiral HPLC is the preferred method for such separations. A study has demonstrated the successful chiral separation of Ruxolitinib enantiomers using a Whelk-O1 chiral stationary phase. mdpi.com This type of stationary phase, known for its broad selectivity, could potentially be applied to the separation of the diastereomers of M18. registech.com

Table 2: Chiral HPLC Method Parameters for Ruxolitinib (Potentially adaptable for M18 Diastereomer Separation)

| Parameter | Value |

|---|---|

| Column | Whelk-O1 Chiral Stationary Phase mdpi.com |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid mdpi.com |

Spectroscopic and Chromatographic Techniques for Structural Confirmation

While mass spectrometry provides valuable information on the mass and fragmentation of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation.

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure and stereochemistry. For a complex molecule like Ruxolitinib metabolite M18, a suite of one- and two-dimensional NMR experiments would be employed for complete structural assignment.

For the stereochemical confirmation of M18, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical. NOESY experiments provide information about the spatial proximity of atoms, which can be used to determine the relative stereochemistry of the hydroxyl group on the cyclopentyl ring. While specific NMR data for M18 is not publicly available, a vendor of the M18 reference standard claims to provide comprehensive characterization data, including 1H-NMR. nih.gov The isolation of sufficient quantities of the metabolite, for instance through microbial biotransformation as has been done for Ruxolitinib metabolites, is a prerequisite for successful NMR analysis. hyphadiscovery.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Metabolite Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques that play complementary roles in the structural elucidation and quantification of drug metabolites. While often used in conjunction with mass spectrometry and nuclear magnetic resonance spectroscopy for definitive identification, IR and UV-Vis provide valuable information regarding the functional groups and electronic structure of metabolites like Ruxolitinib metabolite M18.

Infrared (IR) Spectroscopy for Structural Characterization

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. This absorption pattern creates a unique spectral fingerprint for a compound.

For Ruxolitinib metabolite M18, which is formed through the hydroxylation of the cyclopentyl group of the parent Ruxolitinib, IR spectroscopy is particularly useful for confirming this metabolic transformation. The introduction of a hydroxyl (-OH) group results in a distinct and characteristic absorption band that is absent in the spectrum of the parent drug.

Detailed Research Findings:

While specific proprietary IR spectral data for Ruxolitinib metabolite M18 is not extensively published in peer-reviewed literature, its expected spectrum can be predicted based on its known structure (Molecular Formula: C17H18N6O). The key structural features of M18 that would give rise to characteristic IR absorptions include the pyrrolo[2,3-d]pyrimidine core, the pyrazole (B372694) ring, the nitrile group, the cyclopentyl ring, and the newly introduced hydroxyl group.

The most significant difference in the IR spectrum of M18 compared to Ruxolitinib would be the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of this band would be a strong indicator of the metabolic hydroxylation. Other key absorptions would include the C≡N stretch of the nitrile group, C-H stretches from the aromatic and aliphatic portions of the molecule, and various C=C and C=N stretching vibrations from the heterocyclic rings.

Interactive Table: Predicted Infrared Absorption Bands for Ruxolitinib Metabolite M18

| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Predicted Intensity |

| 3200-3600 | O-H stretch | Hydroxyl | Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic/Heteroaromatic | Medium |

| 2960-2850 | C-H stretch | Aliphatic (Cyclopentyl) | Medium-Strong |

| ~2250 | C≡N stretch | Nitrile | Medium, Sharp |

| 1650-1500 | C=C and C=N stretch | Aromatic/Heteroaromatic Rings | Medium-Strong |

| 1470-1430 | C-H bend | Aliphatic (Cyclopentyl) | Medium |

| ~1200 | C-O stretch | Secondary Alcohol | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is dependent on the electronic transitions within the molecule and is particularly useful for compounds containing chromophores—parts of a molecule that absorb light. The pyrrolo[2,3-d]pyrimidine and pyrazole ring systems in Ruxolitinib and its metabolite M18 constitute a significant chromophore.

The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance at this wavelength is directly proportional to the concentration of the compound in a solution, making UV-Vis spectroscopy a valuable tool for quantitative analysis.

Detailed Research Findings:

Specific UV-Vis spectral data for Ruxolitinib metabolite M18 is not widely available in public research. However, the UV-Vis characteristics can be inferred from the parent compound, Ruxolitinib, which exhibits distinct absorption peaks. For instance, studies on Ruxolitinib have reported absorption maxima at approximately 225, 253, and 310 nm in methanol mdpi.com.

Since Ruxolitinib metabolite M18 retains the core heterocyclic chromophore of the parent drug, it is expected to have a very similar UV-Vis absorption profile with comparable λmax values. The addition of a hydroxyl group (an auxochrome) to the cyclopentyl ring is not expected to cause a significant shift in the λmax, as it is not directly conjugated with the primary chromophoric system. Therefore, the λmax values for M18 would likely fall within a similar range to those of Ruxolitinib.

This property allows for the use of UV detection in chromatographic methods like High-Performance Liquid Chromatography (HPLC) for the quantification of M18. In such applications, a UV detector is set to a wavelength where the metabolite exhibits strong absorbance, allowing for its sensitive detection and quantification as it elutes from the chromatography column.

Interactive Table: Expected UV-Vis Absorption Data for Ruxolitinib Metabolite M18

| Compound | Solvent | Expected λmax (nm) | Chromophore |

| Ruxolitinib (Parent) | Methanol | ~225, ~253, ~310 | Pyrrolo[2,3-d]pyrimidine-pyrazole |

| Ruxolitinib Metabolite M18 | Methanol | ~225, ~253, ~310 | Pyrrolo[2,3-d]pyrimidine-pyrazole |

Mechanistic Disposition Studies of Ruxolitinib Metabolite M18

Metabolic Stability and Enzyme Kinetics in In Vitro Systems

The in vitro metabolic profile of ruxolitinib (B1666119) reveals the formation of several metabolites, with M18 being one of the prominent species identified in plasma. The metabolism of ruxolitinib is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C9 playing a minor role nih.govnih.gov. The formation of M18 occurs through the hydroxylation of the cyclopentyl ring of the parent compound, ruxolitinib hyphadiscovery.com.

Determination of Intrinsic Clearance and Formation Rates

Detailed quantitative data regarding the intrinsic clearance of ruxolitinib metabolite M18 and its specific rates of formation in in vitro systems such as human liver microsomes or hepatocytes are not extensively available in the public domain. The primary route of elimination for ruxolitinib is through metabolism, with the subsequent metabolites being predominantly cleared renally nih.gov. While ruxolitinib itself has a terminal elimination half-life of approximately 3 hours, the combined half-life of ruxolitinib and its metabolites is around 5.8 hours, indicating that the metabolites, including M18, have different pharmacokinetic profiles than the parent drug fda.gov.

Interaction Potential with Drug-Metabolizing Enzymes

The potential for ruxolitinib metabolite M18 to act as either an inhibitor or an inducer of drug-metabolizing enzymes, particularly cytochrome P450 isozymes, has been evaluated in vitro.

Assessment of Metabolite M18 as an Inhibitor or Inducer of Cytochrome P450 Isozymes

In vitro studies have demonstrated that ruxolitinib metabolite M18 is unlikely to be an inhibitor of major CYP isozymes at clinically relevant concentrations fda.govtga.gov.au. The inhibitory potential of M18 was investigated in human liver microsomes at concentrations up to 3.0 μM fda.gov. The results from these studies indicate a low potential for M18 to cause clinically significant drug-drug interactions by inhibiting the metabolism of co-administered drugs that are substrates of these CYP enzymes.

There is no publicly available information to suggest that ruxolitinib metabolite M18 acts as an inducer of cytochrome P450 isozymes. In vitro studies on the parent compound, ruxolitinib, have shown that it is not a potent inducer of CYP1A2, CYP2B6, or CYP3A4 at clinically relevant concentrations fda.gov.

| CYP Isozyme | Inhibitory Potential of M18 |

| CYP1A2 | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.au |

| CYP2B6 | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.au |

| CYP2C8 | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.au |

| CYP2C9 | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.au |

| CYP2C19 | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.au |

| CYP2D6 | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.au |

| CYP3A4 | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.au |

Interaction Potential with Drug Transporters

The interaction of ruxolitinib metabolite M18 with various drug transporters, which play a crucial role in the absorption, distribution, and excretion of drugs, has been assessed in vitro.

Evaluation of M18 as a Substrate or Inhibitor of Efflux (e.g., P-gp, BCRP) and Uptake Transporters (e.g., OATPs, OCTs)

In vitro studies have concluded that ruxolitinib metabolite M18 is unlikely to be an inhibitor of several key drug transporters at clinically relevant concentrations fda.govtga.gov.aunih.gov. This suggests a low risk of M18 altering the pharmacokinetics of co-administered drugs that are substrates of these transporters.

There is a lack of specific publicly available data to definitively determine whether ruxolitinib metabolite M18 is a substrate for major efflux or uptake transporters.

| Transporter | Role of M18 |

| Efflux Transporters | |

| P-glycoprotein (P-gp) | Unlikely inhibitor at clinically relevant concentrations. fda.govnih.gov |

| Breast Cancer Resistance Protein (BCRP) | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.aunih.gov |

| Uptake Transporters | |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.aunih.gov |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.aunih.gov |

| Organic Cation Transporter 1 (OCT1) | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.aunih.gov |

| Organic Cation Transporter 2 (OCT2) | Unlikely inhibitor at clinically relevant concentrations. fda.govnih.gov |

| Organic Anion Transporter 1 (OAT1) | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.aunih.gov |

| Organic Anion Transporter 3 (OAT3) | Unlikely inhibitor at clinically relevant concentrations. fda.govtga.gov.aunih.gov |

Advanced Research Applications and Future Directions for Ruxolitinib Metabolite M18 Studies

Synthetic Strategies for Accessing Ruxolitinib (B1666119) Metabolite M18 for Research Purposes

The availability of pure Ruxolitinib metabolite M18 is a prerequisite for conducting detailed in vitro and in vivo research. While traditional chemical synthesis of specific drug metabolites can be complex, innovative strategies are being employed to access these compounds.

One notable approach is the use of biocatalytic methods , such as microbial biotransformation. This technique utilizes microorganisms to perform specific chemical reactions, in this case, the hydroxylation of the parent ruxolitinib molecule to yield M18. This method is particularly advantageous for producing complex stereoisomers that may be challenging to synthesize chemically. hyphadiscovery.comhyphadiscovery.com Companies specializing in metabolite production have successfully applied microbial-based biocatalytic C-H bond activation to generate an array of hydroxylated ruxolitinib metabolites, including those corresponding to circulating human metabolites like M18. hyphadiscovery.com This approach allows for the efficient production of stereoisomer metabolite standards necessary for structural characterization and for use as analytical standards in bioanalytical monitoring. hyphadiscovery.com

Another promising avenue is the application of engineered enzymes . Research into the synthesis of ruxolitinib intermediates has demonstrated the potential of using engineered imine reductases to catalyze specific steps with high yield and enantiomeric excess. nih.govfigshare.com While not directly applied to M18 synthesis in the available literature, this strategy of enzyme engineering could be adapted to develop specific biocatalysts for the targeted hydroxylation of ruxolitinib to produce M18.

For research purposes, Ruxolitinib metabolite M18 is also available through custom synthesis from various chemical suppliers. These services provide researchers with access to the metabolite for investigational use, although the specific synthetic routes employed are often proprietary.

| Synthesis Strategy | Description | Advantages for M18 Production |

| Microbial Biotransformation | Use of microorganisms to catalyze the hydroxylation of ruxolitinib. | Can produce complex stereoisomers, mimics mammalian metabolism, allows for scalable production of metabolite standards. hyphadiscovery.comhyphadiscovery.com |

| Engineered Enzymes | Utilization of specifically designed enzymes to perform the desired chemical transformation. | High specificity and efficiency, potential for high yields and enantiomeric purity. nih.govfigshare.com |

| Custom Chemical Synthesis | Traditional organic synthesis methods tailored to produce the target metabolite. | Can produce large quantities, well-established methodologies. |

Integration of Metabolite M18 Analysis in Pharmacometabolomics Studies

Pharmacometabolomics aims to identify metabolic signatures that can predict drug efficacy and toxicity. Integrating the analysis of M18 into such studies for ruxolitinib could provide valuable insights into interindividual variability in drug response.

To date, specific pharmacometabolomics studies focusing on M18 are not widely reported in the scientific literature. However, broader metabolic and nutritional assessments have been conducted in patients treated with ruxolitinib. For instance, post hoc analyses of clinical trials have evaluated the effects of ruxolitinib on parameters such as weight, cholesterol, and albumin levels. nih.govresearchgate.netelsevierpure.com These studies indicate that ruxolitinib treatment can improve the metabolic and nutritional status of patients. nih.govresearchgate.netelsevierpure.com

Future pharmacometabolomics research should aim to quantify M18 levels alongside a broad spectrum of endogenous metabolites in patients receiving ruxolitinib. By correlating M18 concentrations with specific metabolic profiles and clinical outcomes, it may be possible to:

Identify biomarkers that predict M18 formation and clearance rates.

Uncover metabolic pathways influenced by M18.

Develop personalized dosing strategies based on a patient's metabolic phenotype.

In Silico Modeling and Simulation of Metabolite M18 Formation and Activity

In silico approaches, such as physiologically-based pharmacokinetic (PBPK) modeling, are powerful tools for predicting drug metabolism and disposition. PBPK models for ruxolitinib have been developed to simulate its pharmacokinetics and predict drug-drug interactions (DDIs). nih.govmdpi.comsci-hub.senih.gov These models incorporate the primary role of cytochrome P450 (CYP) 3A4 and the minor contribution of CYP2C9 in ruxolitinib's metabolism, which are the key pathways for M18 formation. nih.govresearchgate.net

While these models have primarily focused on the parent drug, they provide a foundation for more specific modeling of M18. For instance, PBPK simulations have been used to evaluate how CYP3A4 inhibitors and inducers affect ruxolitinib exposure. nih.govmdpi.comnih.govnih.gov One study noted that co-administration with the potent CYP3A4 inducer rifampin led to an increase in the relative abundance of ruxolitinib's active metabolites, which would include M18. nih.govresearchgate.net This highlights the utility of PBPK models in predicting changes in metabolite levels.

Future in silico research could focus on developing more refined models that specifically predict the formation, distribution, and activity of M18. This could involve:

Dedicated M18 PBPK models: Building models that explicitly describe the pharmacokinetics of M18 to better predict its exposure under various clinical scenarios.

Molecular docking and dynamics simulations: Investigating the binding affinity of M18 to its pharmacological targets, such as Janus kinases (JAKs), to computationally estimate its activity. While docking simulations have been performed for the parent drug ruxolitinib with proteins like human serum albumin, similar studies on M18 are a logical next step. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling: To predict the biological activity of M18 and other metabolites based on their chemical structures.

Pharmacogenetic Determinants Influencing Ruxolitinib Metabolite M18 Formation and Disposition

Polymorphisms in Drug-Metabolizing Enzymes and Transporters Affecting M18 Levels

The formation of Ruxolitinib metabolite M18 is primarily catalyzed by CYP3A4, with a smaller role for CYP2C9. nih.govresearchgate.net Genetic variations in the CYP3A4 and CYP2C9 genes are known to alter enzyme activity and can affect the metabolism of numerous drugs. mdpi.comunc.edu

CYP3A4 Polymorphisms: While CYP3A4 is generally considered to have less common functional polymorphisms compared to other CYP enzymes, certain variants can lead to altered enzyme activity. Individuals with genetic variants that result in decreased CYP3A4 function may exhibit slower metabolism of ruxolitinib, potentially leading to higher parent drug exposure and lower M18 levels. Conversely, variants associated with increased enzyme activity could result in more rapid formation of M18.

CYP2C9 Polymorphisms: The CYP2C9 gene is highly polymorphic, with several variants leading to decreased enzyme function. mdpi.comunc.edu For individuals who are poor metabolizers for CYP2C9, the contribution of this enzyme to ruxolitinib metabolism would be diminished. This could potentially lead to a greater reliance on the CYP3A4 pathway for M18 formation.

Currently, there is a lack of specific studies directly investigating the impact of CYP3A4 or CYP2C9 polymorphisms on the pharmacokinetic variability of ruxolitinib and the formation of its M18 metabolite.

The disposition of M18 may also be influenced by drug transporters. While in vitro data suggest that ruxolitinib is not a substrate for P-glycoprotein (P-gp), the role of other transporters in the disposition of M18 has not been extensively studied. nih.gov Genetic polymorphisms in transporter proteins can significantly affect drug disposition and response. nih.govnih.govmanchester.ac.uk Future research should explore the potential involvement of transporters in the clearance of M18 and whether polymorphisms in these transporters contribute to interindividual differences in its plasma concentrations.

Q & A

Q. How should safety assessments of M18 be integrated into preclinical toxicity studies?

- Answer: Conduct metabolite profiling in toxicokinetic studies using animal models (e.g., rodents, non-human primates). Monitor hematological parameters (platelets, hemoglobin) and compare metabolite exposure margins to clinical thresholds .

Methodological Notes

- Data Contradiction Analysis: Use Cochrane Collaboration risk-of-bias tools for randomized trials and MINORS criteria for non-randomized studies to evaluate conflicting evidence .

- Experimental Replication: Follow Beilstein Journal guidelines for detailed method reporting, including LC-MS/MS parameters and statistical models for metabolite quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.